4-Fluoromethylphenidate

説明

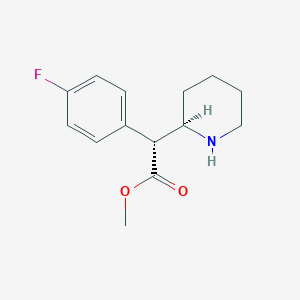

Structure

2D Structure

特性

CAS番号 |

1253910-15-4 |

|---|---|

分子式 |

C14H18FNO2 |

分子量 |

251.30 g/mol |

IUPAC名 |

methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |

InChIキー |

XISBAJBPDVRSPG-CHWSQXEVSA-N |

異性体SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |

正規SMILES |

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Characterization

Chemical Synthesis Pathways for 4-Fluoromethylphenidate

The synthesis of this compound, a structural analog of methylphenidate, can be achieved through several established routes for phenidate compounds. One common approach involves the alkylation of 2-bromopyridine (B144113) with the anion derived from a substituted phenylacetonitrile. acs.org For the synthesis of 4F-MPH, this pathway would utilize 4-fluorophenylacetonitrile (B56358) as the starting material. The resulting intermediate undergoes further reactions, including hydrolysis and esterification, to yield the final product.

Another versatile method is the rhodium(II)-catalyzed intermolecular C-H insertion. nih.gov This process typically involves the reaction of a methyl aryldiazoacetate with N-Boc-piperidine. To produce 4F-MPH, methyl 4-fluorophenyldiazoacetate would be the key reactant. The use of specific chiral rhodium catalysts, such as dirhodium tetraprolinate derivatives, can allow for the synthesis of enantioenriched methylphenidate analogs. nih.gov Subsequent deprotection of the piperidine (B6355638) nitrogen yields the desired compound. nih.gov

A patented synthetic process for methylphenidate and its analogs describes the esterification of an α-phenyl-α-(2-piperidinyl)acetic acid analog. google.com In the context of 4F-MPH, this would involve reacting α-(4-fluorophenyl)-α-(2-piperidinyl)acetic acid with methanol (B129727) in the presence of an acid and a water sequestrant, such as trimethyl orthoacetate, to drive the reaction toward the methyl ester product. google.com

Diastereomeric Forms of this compound

Like its parent compound methylphenidate, this compound possesses two chiral centers. wikipedia.orgwikipedia.org This structural feature gives rise to four possible stereoisomers, which exist as two distinct pairs of diastereomers (enantiomeric pairs): (±)-threo-4-Fluoromethylphenidate and (±)-erythro-4-Fluoromethylphenidate. researchgate.netresearchgate.net The spatial arrangement of the substituents at these chiral centers defines the threo and erythro configurations, which exhibit different physical and chemical properties. wikipedia.org Analytical studies of 4F-MPH products have revealed that they can consist of the (±)-threo racemate alone or, in some cases, a mixture of both (±)-threo and (±)-erythro racemates, suggesting variability in synthesis and purification processes. researchgate.netnih.govljmu.ac.uk

The (±)-threo diastereomer is the more pharmacologically significant of the two racemates. nih.govljmu.ac.uk Research has shown that the biological activity of 4F-MPH mixtures resides predominantly with the (±)-threo isomers. researchgate.netnih.gov Specifically, (±)-threo-4F-MPH is a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake. researchgate.netnih.govljmu.ac.uk The hydrochloride salt of this diastereomer is a crystalline solid with a reported melting point of 202–204°C. researchgate.net

In contrast, the (±)-erythro diastereomer exhibits significantly reduced biological activity. nih.govljmu.ac.uk Its potency as an inhibitor at the dopamine and norepinephrine transporters is substantially lower than that of its threo counterpart. researchgate.netnih.gov For example, one study reported IC₅₀ values for dopamine uptake inhibition of 8,528 nM for the (±)-erythro form compared to 61 nM for the (±)-threo form. researchgate.netnih.govljmu.ac.uk The presence of the (±)-erythro racemate in a product may indicate a failure to fully isolate the desired (±)-threo form during synthesis. nih.gov The hydrochloride salt of the (±)-erythro racemate has a reported melting point of 198–200°C. researchgate.net

| Property | (±)-threo-4-Fluoromethylphenidate (HCl Salt) | (±)-erythro-4-Fluoromethylphenidate (HCl Salt) |

| Melting Point | 202–204°C researchgate.net | 198–200°C researchgate.net |

| Biological Activity | Potent catecholamine uptake inhibitor nih.govljmu.ac.uk | Significantly reduced activity nih.govljmu.ac.uk |

| Dopamine Transporter (DAT) Inhibition IC₅₀ | 61 nM researchgate.netnih.govljmu.ac.uk | 8,528 nM researchgate.netnih.govljmu.ac.uk |

| Norepinephrine Transporter (NET) Inhibition IC₅₀ | 31 nM researchgate.netnih.govljmu.ac.uk | 3,779 nM researchgate.netnih.govljmu.ac.uk |

The synthesis of compounds with multiple chiral centers, like 4F-MPH, often results in a mixture of diastereomers. nih.gov The separation and control of stereochemistry are critical because the different isomers can have vastly different biological activities. wikipedia.orggoogle.com In the case of phenidates, the threo isomers are energetically favored, and it is possible to convert the undesired erythro diastereomer to the more stable and active threo form through epimerization. wikipedia.org

To obtain the pure, biologically active (±)-threo-4F-MPH, isolation of the diastereomers is necessary. nih.gov Laboratory-scale separation can be accomplished using chromatographic techniques, such as preparative thin-layer chromatography (TLC). nih.gov For larger-scale production, stereoselective synthesis strategies are highly desirable as they aim to produce the threo diastereomer preferentially, minimizing the formation of the erythro form and simplifying the purification process. google.comacs.org

Advanced Analytical Characterization Techniques for this compound and its Diastereomers

A suite of advanced analytical methods is employed to identify 4F-MPH and differentiate between its (±)-threo and (±)-erythro diastereomers. High-performance liquid chromatography (HPLC) is effective for separating the two racemates for identification purposes, with the (±)-erythro form typically having a shorter retention time than the (±)-threo form. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used for analysis. nih.govpolicija.si For unambiguous structural confirmation, X-ray crystallography can be employed. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the 4F-MPH diastereomers. Both ¹H and ¹³C NMR spectra show distinct and reproducible differences between the (±)-threo and (±)-erythro forms. researchgate.netnih.gov

In the ¹H NMR spectrum (in DMSO-d₆), key diagnostic signals allow for the differentiation of the two racemates. The signal for the methyl ester protons (CH₃) is notably shifted upfield in the (±)-threo isomer compared to the (±)-erythro isomer. nih.gov Furthermore, the multiplets corresponding to the protons on the 4-fluorophenyl ring also appear at different chemical shifts for each diastereomer. researchgate.netnih.gov

Similarly, the ¹³C NMR spectra provide clear distinguishing features. The chemical shift of the carbonyl carbon (C=O) of the ester group is different for each isomer. The aromatic carbons also show distinct shifts, allowing for confident assignment of the (±)-threo or (±)-erythro configuration. researchgate.netnih.gov

| NMR Signal | (±)-threo-4F-MPH researchgate.netnih.gov | (±)-erythro-4F-MPH researchgate.netnih.gov |

| ¹H NMR (DMSO-d₆) - Aromatic Protons | 7.38–7.32 ppm & 7.28–7.21 ppm | 7.51–7.44 ppm & 7.32–7.24 ppm |

| ¹H NMR (DMSO-d₆) - Methyl Protons (OCH₃) | 3.32 ppm | 3.65 ppm |

| ¹³C NMR - Carbonyl Carbon (C=O) | 171.48 ppm | 171.36 ppm |

| ¹³C NMR - Aromatic Carbons (C-2'/6', C-3'/5') | Not explicitly matched in source | 131.55 ppm & 116.65 ppm |

Mass Spectrometric Approaches in this compound Characterization

Mass spectrometry, often coupled with chromatographic separation, is a cornerstone in the analytical characterization of this compound. Various mass spectrometric techniques have been utilized to identify the compound, elucidate its structure, and quantify its presence in samples. nih.govresearchgate.net

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This technique has been successfully used for the analysis of 4F-MPH. nih.gov The electron ionization (EI) mass spectra for both the (±)-threo and (±)-erythro racemates of 4F-MPH are identical. nih.gov A characteristic fragmentation pattern is observed, with the base peak appearing at a mass-to-charge ratio (m/z) of 84. nih.govresearchgate.net This prominent fragment is proposed to be a tetrahydropyridinium species (C₅H₁₀N⁺), resulting from the loss of a methyl 4-fluorophenylacetate moiety from the molecular ion. nih.gov This fragmentation is consistent with the known EI-MS data for related compounds like methylphenidate and ethylphenidate. nih.gov Other significant fragments include an ion at m/z 190, corresponding to a 4-fluorophenyl(piperidin-2-ylidene)methylium species (C₁₂H₁₃FN⁺), and an ion at m/z 168, which is thought to form from the loss of the tetrahydropyridine (B1245486) group to create a methyl fluorophenylacetate radical cation (C₉H₈FO₂•⁺). nih.gov

Key Ions in GC-EI-MS Analysis of 4F-MPH

| m/z Value | Proposed Ion Structure | Significance |

|---|---|---|

| 84 | Tetrahydropyridinium species (C₅H₁₀N⁺) | Base Peak nih.gov |

| 190 | 4-fluorophenyl(piperidin-2-ylidene)methylium (C₁₂H₁₃FN⁺) | Key Fragment nih.gov |

| 168 | Methyl fluorophenylacetate radical cation (C₉H₈FO₂•⁺) | Key Fragment nih.gov |

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to obtain accurate mass measurements, which allows for the determination of the elemental formula of the compound and its fragments. researchgate.netnih.gov Techniques such as liquid chromatography-high-resolution accurate-mass Orbitrap mass spectrometry (LC-HRAM-Orbitrap-MS) have been used to confirm the identity of 4F-MPH in seized products. nih.govresearchgate.netoup.com Atmospheric pressure chemical ionization (APCI) has also been used as an ionization source for HRMS analysis of 4F-MPH. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is frequently used for both the identification and quantification of 4F-MPH in various matrices. nih.govresearchgate.netoup.com Methods using LC-MS/MS have been validated for the quantification of 4F-MPH with a linear range of 0.01–0.500 mg/L. researchgate.netdntb.gov.uanih.gov Furthermore, techniques like liquid chromatography-ion trap mass spectrometry (LC-Ion Trap-MSⁿ) have been utilized for screening purposes. dntb.gov.uanih.govoup.com The use of ultra-high performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS/MS) has also been applied to study the in vitro and in vivo metabolites of 4F-MPH. oup.com

Chromatographic Techniques for this compound Purity and Diastereomer Separation

Chromatographic methods are essential for assessing the purity of 4F-MPH samples and for separating its diastereomers, the (±)-threo and (±)-erythro forms. nih.gov The presence of two chiral centers in the 4F-MPH molecule gives rise to these different spatial arrangements, which can be resolved chromatographically. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC has proven effective for the separation of 4F-MPH diastereomers for identification purposes. nih.gov In one reported method, the (±)-erythro racemate exhibited a retention time of 8.90 minutes, while the (±)-threo racemate was retained longer, eluting at 9.81 minutes. nih.gov This baseline separation allows for the unambiguous identification and differentiation of the two diastereomeric pairs in a mixture. nih.gov

Gas chromatography (GC) methods have also achieved satisfactory separation between the (±)-threo and (±)-erythro racemates, with retention times of 18.13 minutes and 18.04 minutes, respectively. nih.gov

Chromatographic Separation of 4F-MPH Diastereomers

| Technique | Diastereomer | Retention Time (minutes) |

|---|---|---|

| HPLC | (±)-erythro | 8.90 nih.gov |

| HPLC | (±)-threo | 9.81 nih.gov |

| GC | (±)-erythro | 18.04 nih.gov |

| GC | (±)-threo | 18.13 nih.gov |

X-ray Crystal Structure Analysis in this compound Research

X-ray crystallography provides definitive, three-dimensional structural information about a crystalline solid. This technique has been employed to confirm the molecular structure of 4F-MPH. nih.gov In a comprehensive study, X-ray crystal structure analysis was performed on the isolated (±)-threo and (±)-erythro racemates after they were separated and purified. nih.gov This analysis unambiguously confirmed the structural assignments of the diastereomers that were initially characterized by other spectroscopic and chromatographic methods. nih.goveuropeanreview.org Further research analyzing a series of phenidate analogs by X-ray diffraction revealed that the compounds existed as hydrochloride salts. ljmu.ac.uk

Pharmacological Profiles and Mechanisms of Action Preclinical Investigations

Monoamine Transporter Inhibition by 4-Fluoromethylphenidate

This compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT). wikipedia.org In studies using rat brain synaptosomes, the (±)-threo isomer of 4F-MPH demonstrated a high potency for blocking dopamine uptake, with a reported IC50 value of 61 nM. nih.govresearchgate.netljmu.ac.uk This indicates a strong ability to prevent the reuptake of dopamine from the synaptic cleft. Comparatively, this potency is greater than that of methylphenidate (MPH), which had an IC50 of 131 nM in the same studies, making (±)-threo-4F-MPH approximately three times more potent at the DAT. nih.govresearchgate.netljmu.ac.ukresearchgate.net Another investigation reported an IC50 value of 142 nM for (±)-threo-4F-MPH for the inhibition of [3H]dopamine uptake. nih.govresearchgate.net Furthermore, binding affinity studies using [3H]WIN 35,428 showed an IC50 of 35.0 ± 3.0 nM. wikipedia.org Research has consistently shown that 4F-MPH acts as a high-potency dopamine reuptake inhibitor. wikipedia.org

Similar to its effects on the DAT, 4F-MPH is also a potent inhibitor of the norepinephrine (B1679862) transporter (NET). The (±)-threo isomer of 4F-MPH exhibits an IC50 value of 31 nM for the inhibition of norepinephrine uptake in rat brain synaptosomes. nih.govresearchgate.netljmu.ac.uk This potency is approximately 2.5 to 2.7 times greater than that of methylphenidate, which has a reported IC50 of 83 nM in comparative assays. nih.govresearchgate.netljmu.ac.ukresearchgate.net These findings highlight the significant inhibitory action of 4F-MPH on norepinephrine reuptake. Studies using human embryonic kidney (HEK) 293 cells transfected with the human NET also demonstrated potent inhibition by 4F-MPH, with potencies similar to MPH. core.ac.ukljmu.ac.uk

In contrast to its potent effects at DAT and NET, this compound displays significantly less activity at the serotonin (B10506) transporter (SERT). nih.gov Preclinical studies have shown that (±)-threo-4F-MPH has a very high IC50 value of 8,805 nM at SERT, indicating weak inhibition. nih.govresearchgate.netljmu.ac.uk For comparison, methylphenidate's IC50 value at SERT was even higher, at over 10,000 nM. nih.govresearchgate.netljmu.ac.uk This demonstrates that the addition of a fluorine atom to the phenyl ring does not increase its potency at the serotonin transporter. nih.govresearchgate.net Research consistently indicates that all methylphenidate-based substances, including 4F-MPH, are substantially more potent inhibitors of NET and DAT than of SERT. core.ac.ukljmu.ac.uk

The pharmacological profile of this compound is characterized by its selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). nih.govresearchgate.net The significant difference in inhibition potencies, with low nanomolar IC50 values for DAT and NET and a high nanomolar value for SERT, underscores this selectivity. nih.govresearchgate.netljmu.ac.uk This catecholamine-selective action is a key feature of its mechanism, distinguishing it from non-selective monoamine reuptake inhibitors. nih.govresearchgate.net The DAT/SERT inhibition ratio for 4F-MPH is high, further illustrating its preferential activity at dopamine transporters over serotonin transporters. core.ac.uk

Stereoselective Pharmacodynamics of this compound Diastereomers

The biological activity of this compound primarily resides in its (±)-threo diastereomers. nih.govresearchgate.netljmu.ac.uk In vitro studies using rat brain synaptosomes have revealed that the (±)-threo form is significantly more potent at inhibiting both dopamine and norepinephrine uptake compared to the (±)-erythro form. nih.govresearchgate.netljmu.ac.uk Specifically, the IC50 values for (±)-threo-4F-MPH at DAT and NET were 61 nM and 31 nM, respectively. nih.govresearchgate.netljmu.ac.uk In stark contrast, the (±)-erythro diastereomer showed markedly lower potency, with IC50 values of 8,528 nM at DAT and 3,779 nM at NET. nih.govresearchgate.netljmu.ac.uk This demonstrates that the (±)-threo isomer is the pharmacologically active form, a finding consistent with what is observed for the parent compound, methylphenidate. nih.govresearchgate.net

(±)-erythro-4-Fluoromethylphenidate Activity at Monoamine Transporters

Research into the diastereomers of this compound has revealed significant differences in their pharmacological activity. nih.govresearchgate.net Monoamine transporter uptake inhibition assays conducted using rat brain synaptosomes have demonstrated that the biological activity of 4F-MPH resides predominantly with the (±)-threo isomer, while the (±)-erythro isomer is substantially less potent. nih.govljmu.ac.uk

Specifically, (±)-erythro-4F-MPH displayed markedly high IC₅₀ values for the inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) uptake, indicating weak activity. nih.gov For dopamine uptake, the IC₅₀ value for the (±)-erythro isomer was 8,528 nM, compared to 61 nM for the (±)-threo isomer. core.ac.uknih.govresearchgate.net A similar disparity was observed at the norepinephrine transporter, where the (±)-erythro isomer had an IC₅₀ of 3,779 nM, versus 31 nM for the (±)-threo isomer. core.ac.uknih.govresearchgate.net This reduced activity of erythro isomers is a known characteristic among other ring-substituted methylphenidate analogs. nih.govresearchgate.net

Both diastereomers of 4F-MPH, like the parent compound methylphenidate, show very little activity at the serotonin transporter (SERT), establishing them as catecholamine-selective uptake inhibitors. researchgate.netljmu.ac.uk The IC₅₀ value for (±)-threo-4F-MPH at SERT was determined to be 8,805 nM. researchgate.netljmu.ac.uk

Table 1: In Vitro Activity of this compound Diastereomers at Monoamine Transporters Data derived from uptake inhibition assays in rat brain synaptosomes.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| (±)-erythro-4-Fluoromethylphenidate | 8,528 | 3,779 | >10,000 |

| (±)-threo-4-Fluoromethylphenidate | 61 | 31 | 8,805 |

| Methylphenidate (for comparison) | 131 | 83 | >10,000 |

Investigations into Monoamine Efflux Mechanisms of this compound

Stimulant compounds can exert their effects either by inhibiting transporter-mediated reuptake of monoamines or by acting as transporter substrates to induce non-exocytotic monoamine efflux (neurotransmitter release). core.ac.uk Extensive in vitro investigations have been conducted to determine the primary mechanism of 4F-MPH.

Studies using human embryonic kidney (HEK-293) cells transfected to express monoamine transporters have shown that, similar to methylphenidate and cocaine, this compound does not elicit transporter-mediated efflux of monoamines. core.ac.uk These findings categorize 4F-MPH as a monoamine transporter inhibitor, or reuptake blocker, rather than a substrate-type releaser. core.ac.uk Its pharmacological action is therefore attributed to blocking the clearance of dopamine and norepinephrine from the synapse, not to promoting their release.

Receptor Binding Affinities and Interactions of this compound

Binding affinity studies have assessed the interaction of 4F-MPH with adrenergic receptors. In a broad screening of methylphenidate analogs, while some compounds showed weak affinity for the α₂-adrenergic receptor, this compound was not found to be a potent ligand at these sites. researchgate.netturkishneurosurgery.org.tr

The affinity of 4F-MPH for various serotonergic receptors has also been evaluated. core.ac.ukresearchgate.net Consistent with its low potency at the serotonin transporter, 4F-MPH displays a lack of significant affinity for serotonin receptors. core.ac.uk For instance, its activity at the 5-HT₂B receptor was found to be very low, with an EC₅₀ value greater than 10 µM. conicet.gov.ar This further supports the classification of 4F-MPH as a catecholamine-selective agent with limited interaction with the serotonin system. researchgate.net

Trace amine-associated receptor 1 (TAAR1) is a receptor that can modulate monoaminergic neurotransmission and is a target for some amphetamine-like compounds. d-nb.info However, investigations into the interaction of 4F-MPH with this receptor have shown no relevant affinity. core.ac.ukresearchgate.netturkishneurosurgery.org.tr Studies using rat TAAR1 found that 4F-MPH did not potently bind to this receptor. researchgate.netturkishneurosurgery.org.tr

In Vitro Model Systems for this compound Pharmacological Evaluation

The pharmacological evaluation of this compound has relied on established and well-validated in vitro model systems. These systems allow for precise measurement of the compound's interactions with specific molecular targets.

One primary model involves the use of rat brain synaptosomes . nih.gov These are isolated and resealed nerve terminals that contain functional monoamine transporters. Assays using synaptosomes, often prepared from specific brain regions like the caudate, measure the ability of a drug to inhibit the uptake of radiolabeled monoamines, such as [³H]dopamine and [³H]norepinephrine. nih.gov

A second key model system utilizes human embryonic kidney 293 (HEK-293) cells . core.ac.ukresearchgate.net These cells are transfected to stably express a single human monoamine transporter (hDAT, hNET, or hSERT). core.ac.ukresearchgate.net This allows for the isolated study of the drug's effect on each specific human transporter without confounding interactions from other transporters. Both uptake inhibition assays with radiolabeled monoamines and transporter binding assays are performed in these cells. core.ac.ukwikipedia.org Binding assays often use specific radioligands like [³H]WIN 35,428 to label DAT, to determine the binding affinity (Kᵢ) of the test compound. wikipedia.org

Use of Rat Brain Synaptosomes in this compound Research

Research employing synaptosomes isolated from rat brain tissue has been instrumental in characterizing the pharmacological profile of this compound. These preparations of nerve terminals are a valuable ex vivo tool for studying the effects of substances on neurotransmitter uptake.

Studies have demonstrated that 4F-MPH is a potent inhibitor of both dopamine (DAT) and norepinephrine (NET) transporters, while exhibiting significantly less activity at the serotonin transporter (SERT). researchgate.netnih.govljmu.ac.uk This catecholamine-selective action is a hallmark of its pharmacological profile. researchgate.netnih.govljmu.ac.uk

Further investigations have differentiated the activity of the stereoisomers of 4F-MPH. The (±)-threo-isomers are responsible for the majority of the compound's biological activity. researchgate.netnih.gov In contrast, the (±)-erythro-isomers are significantly less potent at blocking dopamine and norepinephrine uptake. researchgate.netnih.gov

When compared to its parent compound, methylphenidate (MPH), (±)-threo-4F-MPH has been shown to be more potent at inhibiting both DAT and NET. nih.govljmu.ac.uk Specifically, it is approximately three times more potent at the dopamine transporter and about 2.5 times more potent at the norepinephrine transporter than methylphenidate. nih.govljmu.ac.uk However, the addition of the fluorine atom to the phenyl ring does not appear to enhance its potency at the serotonin transporter. nih.gov

Table 1: Inhibition of Monoamine Uptake in Rat Brain Synaptosomes by this compound Isomers and Methylphenidate

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (±)-threo-4F-MPH | 61 | 31 | 8,805 |

| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |

| 4F-MPH Mixture | 66 | 45 | >10,000 |

| Methylphenidate (MPH) | 131 | 83 | >10,000 |

Data sourced from McLaughlin et al. (2017). nih.govljmu.ac.uk

Structure Activity Relationship Sar Studies of 4 Fluoromethylphenidate

Impact of Fluorine Substitution on Phenidate Analogs

The introduction of a fluorine atom at the para-position (4-position) of the phenyl ring in the methylphenidate structure results in 4-fluoromethylphenidate (4F-MPH), a compound with altered potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govacs.org Research indicates that this substitution enhances the compound's activity.

Specifically, (±)-threo-4F-MPH is approximately twice as potent as methylphenidate at both DAT and NET. nih.gov However, this modification does not lead to a significant increase in potency at the serotonin (B10506) transporter (SERT), indicating that 4F-MPH retains the catecholamine-selective profile of its parent compound. nih.govljmu.ac.uk Studies have shown that (±)-threo-4F-MPH has IC₅₀ values of 8,805 nM at SERT, while methylphenidate's value is greater than 10,000 nM. nih.govljmu.ac.uk

The increased potency is a noteworthy finding, as it suggests that the fluorine substitution at the 4-position of the phenyl ring is favorable for binding and inhibition at DAT and NET. nih.gov This observation is consistent with broader SAR studies on methylphenidate analogs, which have explored the effects of various substituents on the aromatic ring. wikipedia.orgnih.gov

Stereochemical Influence on Potency and Selectivity within this compound Isomers

Like methylphenidate, 4F-MPH has two chiral centers, giving rise to four stereoisomers: (±)-threo and (±)-erythro diastereomers, each of which is a racemic mixture of two enantiomers. nih.govresearchgate.net The spatial arrangement of the atoms in these isomers plays a crucial role in their pharmacological activity. nih.govgoogle.comacs.org

Research has unequivocally demonstrated that the biological activity of 4F-MPH predominantly resides in the (±)-threo isomers. nih.govljmu.ac.uk Monoamine transporter studies have revealed a significant disparity in potency between the diastereomers. The (±)-threo isomers are potent inhibitors of dopamine and norepinephrine uptake, whereas the (±)-erythro isomers are markedly less active. nih.govljmu.ac.ukresearchgate.net

The IC₅₀ values for dopamine uptake inhibition are approximately 61 nM for (±)-threo-4F-MPH and 8,528 nM for (±)-erythro-4F-MPH. nih.govljmu.ac.uk A similar trend is observed for norepinephrine uptake, with IC₅₀ values of 31 nM for the (±)-threo form and 3,779 nM for the (±)-erythro form. nih.govljmu.ac.uk This dramatic difference in potency underscores the critical importance of the threo configuration for high-affinity binding to and inhibition of DAT and NET. nih.gov The reduced activity of erythro isomers is a consistent finding across various ring-substituted methylphenidate analogs. nih.govacs.org

Pharmacological evaluations have identified the (+)-threo-4F-MPH enantiomer as the most active stereoisomer, which is analogous to the parent compound, where (+)-threo-methylphenidate is the most pharmacologically active enantiomer. researchgate.net

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| (±)-threo-4F-MPH | 61 | 31 | 8,805 |

| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |

| Methylphenidate (MPH) | 131 | 83 | >10,000 |

Comparative SAR Analysis with Other Aromatic Ring-Substituted Methylphenidate Analogs

The structure-activity relationship of 4F-MPH can be further understood by comparing it with other methylphenidate analogs that have different substitutions on the aromatic ring. nih.gov Research into these analogs has provided valuable insights into the chemical features that govern their potency and selectivity.

Studies have shown that substituting the aromatic ring of threo-methylphenidate with halo- (halogen) substituents, such as in 4F-MPH, tends to increase binding potency at the dopamine transporter. nih.govresearchgate.net Specifically, para- and meta-halo substituted threo-derivatives were found to be more potent than the unsubstituted methylphenidate. nih.govacs.org For instance, the m-bromo substituted analog was 20 times more potent in binding assays, and the m,p-dichloro substituted analog was 32 times more potent at inhibiting dopamine uptake. nih.govacs.org

In contrast, the introduction of electron-donating groups on the aromatic ring generally results in little change or a slight decrease in potency. nih.govresearchgate.net Furthermore, ortho-substituted compounds, regardless of the substituent, are typically much less potent than their meta- or para-substituted counterparts, suggesting that steric hindrance near the point of attachment to the piperidine (B6355638) ring is detrimental to activity. nih.govacs.org

Preclinical Behavioral Pharmacology of 4 Fluoromethylphenidate

Evaluation of Stimulant-like Behavioral Effects in Animal Models

The stimulant properties of 4-Fluoromethylphenidate (4F-MPH) have been evaluated in animal models by observing its effects on locomotor activity. Research indicates that like its parent compound, methylphenidate (MPH), 4F-MPH stimulates motor activity in mice. service.gov.uk In one study, both MPH and ethylphenidate were shown to increase motor activity, with ethylphenidate having a slightly lesser effect. service.gov.uk The potency of these effects can vary between different analogs. For instance, fluorinated analogs of amphetamine and methamphetamine have demonstrated time- and dose-dependent stimulation of locomotor activity in mice. nih.gov

The biological activity of 4F-MPH is primarily attributed to its (±)-threo isomers, which are significantly more potent at blocking dopamine (B1211576) and norepinephrine (B1679862) uptake compared to the (±)-erythro isomers. nih.govljmu.ac.uk This stereoselectivity is a key factor in its stimulant effects. Studies on rat brain synaptosomes have confirmed that the (±)-threo-4F-MPH isomer is a more potent inhibitor of both dopamine and norepinephrine transporters than MPH itself. nih.govljmu.ac.ukresearchgate.net

Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM) in Rat Brain Synaptosomes

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin (B10506) Transporter (SERT) |

|---|---|---|---|

| (±)-threo-4F-MPH | 60.96 ± 4.6 | 30.68 ± 2.64 | 8,805 ± 2475 |

| (±)-erythro-4F-MPH | 8,528 ± 1753 | 3,779 ± 570.5 | >10,000 |

| 4F-MPH Mixture | 66.35 ± 3.27 | 44.6 ± 4.17 | >10,000 |

| Methylphenidate (MPH) | 131.0 ± 14.2 | 82.85 ± 11.145 | >10,000 |

Data is expressed as nM concentrations (mean ± SD). nih.gov

Drug Discrimination Paradigms with this compound

Drug discrimination studies are instrumental in understanding the subjective effects of psychoactive compounds. In these paradigms, animals are trained to distinguish between the effects of a specific drug and a placebo (saline). Research has shown that (±)-threo-4F-MPH is approximately three times more potent than MPH in drug discrimination assays. nih.govresearchgate.net

In studies with rats trained to discriminate cocaine from saline, most methylphenidate analogs, including those with structural similarities to 4F-MPH, fully generalized to the cocaine stimulus. researchgate.netresearchgate.net This indicates that these compounds produce subjective effects similar to cocaine. A strong positive correlation has been observed between a compound's potency in the drug discrimination assay and its activity at the dopamine transporter, but not the serotonin transporter. researchgate.netresearchgate.net This highlights the critical role of dopamine in the discriminative stimulus effects of these stimulants.

Interestingly, some N-substituted analogs of methylphenidate have been found to enhance cocaine discrimination, even at doses that were inactive when administered alone. researchgate.netresearchgate.net This suggests a complex interaction between these compounds and the mechanisms underlying cocaine's subjective effects.

Table 2: Efficacy of 4F-MPH as a Substitute for Cocaine in Animal Models

| Compound | ED50 mg/kg | Relative Potency to Methylphenidate |

|---|---|---|

| This compound (4F-MPH) | 0.26 (0.18–0.36) | 3.33 |

ED50 represents the dose required to produce a 50% maximal effect. wikipedia.org

Comparative Academic Perspectives on 4 Fluoromethylphenidate

Relative Potency and Efficacy Comparisons with Methylphenidate

4-Fluoromethylphenidate is a structural analog of methylphenidate, distinguished by the addition of a fluorine atom at the para-position of the phenyl ring. This modification significantly influences its potency as a monoamine transporter inhibitor.

In preclinical studies, the biologically active (±)-threo-isomer of 4F-MPH has demonstrated a higher potency for inhibiting the reuptake of both dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) compared to methylphenidate. researchgate.netnih.govresearchgate.net Specifically, (±)-threo-4F-MPH was found to be approximately three times more potent than methylphenidate at the dopamine transporter (DAT) and about 2.5 times more potent at the norepinephrine transporter (NET). researchgate.netnih.govresearchgate.net The mixture of 4F-MPH isomers was roughly twice as potent as methylphenidate at both DAT and NET. researchgate.net

The increased potency of 4F-MPH is reflected in its lower half-maximal inhibitory concentration (IC50) values. One study reported an IC50 value of 61 nM for (±)-threo-4F-MPH at the DAT, compared to 131 nM for methylphenidate. researchgate.netnih.gov For the NET, the IC50 for (±)-threo-4F-MPH was 31 nM, while methylphenidate's was 83 nM. researchgate.netnih.gov Both compounds exhibit a strong selectivity for catecholamine transporters, with significantly weaker activity at the serotonin (B10506) transporter (SERT), where the IC50 value for (±)-threo-4F-MPH was 8,805 nM and for methylphenidate was greater than 10,000 nM. researchgate.netnih.gov The erythro-isomers of 4F-MPH, in contrast, are substantially less active. researchgate.netnih.govresearchgate.net

Binding affinity studies further support the increased potency of 4F-MPH. Research indicates that this compound binds potently to both NET and DAT. core.ac.uk One study reported binding affinity (Ki) values for this compound at the NET and DAT to be 0.22–0.31 µM and 0.026–0.040 µM, respectively, compared to methylphenidate's values of 0.50 µM at NET and 0.070 µM at DAT. core.ac.uk In a drug discrimination assay, (±)-threo-4F-MPH was also found to be about three times more potent than methylphenidate. nih.govresearchgate.net

Interactive Data Table: In Vitro Potency of this compound vs. Methylphenidate

| Compound | Transporter | IC50 (nM) |

| (±)-threo-4-Fluoromethylphenidate | DAT | 61 researchgate.netnih.gov |

| NET | 31 researchgate.netnih.gov | |

| SERT | 8,805 researchgate.netnih.gov | |

| Methylphenidate | DAT | 131 researchgate.netnih.gov |

| NET | 83 researchgate.netnih.gov | |

| SERT | >10,000 researchgate.netnih.gov |

Pharmacological Similarities and Differences with Other Methylphenidate Analogs (e.g., Ethylphenidate, Isopropylphenidate)

The pharmacological profile of 4F-MPH can also be contextualized by comparing it to other methylphenidate analogs that have emerged as research chemicals, such as ethylphenidate and isopropylphenidate. researchgate.netresearchgate.net

Like 4F-MPH and methylphenidate, these analogs primarily act as dopamine and norepinephrine reuptake inhibitors. core.ac.ukumich.edu However, their potencies at these transporters vary. Ethylphenidate, for instance, has been shown to be a potent dopamine reuptake inhibitor, but its affinity and inhibition potency at the norepinephrine transporter are significantly lower than that of methylphenidate. researchgate.netregulations.gov One study reported that ethylphenidate inhibited dopamine transporter function with about 4.7-fold lesser potency than methylphenidate. regulations.gov In terms of binding affinity, ethylphenidate shows a high affinity for DAT but not for NET or SERT. core.ac.uk

Isopropylphenidate also demonstrates a preference for the dopamine transporter. core.ac.ukumich.edu It has been shown to be a potent DAT inhibitor with significantly less activity at the NET compared to methylphenidate or ethylphenidate. umich.edu Some data suggests that isopropylphenidate is more potent at inhibiting both dopamine and norepinephrine uptake than methylphenidate. However, another study indicates that while it has a high affinity for DAT, its affinity for NET is low. core.ac.uk

In a broader comparison, one study found that while this compound's NET and DAT inhibition potencies were similar to methylphenidate, other analogs like ethylphenidate and isopropylphenidate inhibited NET and DAT with a 6 to 800-fold and 4 to 500-fold lower potency, respectively, compared to methylphenidate. core.ac.uk

Interactive Data Table: Comparative Potency of Methylphenidate Analogs

| Compound | Transporter | IC50 (µM) | Binding Affinity (Ki) (µM) |

| This compound | NET | 0.04–0.42 core.ac.uk | 0.22–0.31 core.ac.uk |

| DAT | 0.08–0.34 core.ac.uk | 0.026–0.040 core.ac.uk | |

| Methylphenidate | NET | 0.12 core.ac.uk | 0.50 core.ac.uk |

| DAT | 0.13 core.ac.uk | 0.070 core.ac.uk | |

| Ethylphenidate | NET | 0.81 regulations.gov | >30 core.ac.uk |

| DAT | 0.61 regulations.gov | 0.081 regulations.gov | |

| Isopropylphenidate | NET | Lower than MPH core.ac.ukumich.edu | Low Affinity core.ac.uk |

| DAT | Potent core.ac.ukumich.edu | High Affinity core.ac.uk |

Future Directions in 4 Fluoromethylphenidate Research

Advanced Neurobiological Mechanism Elucidation in Preclinical Models

Initial in vitro research using rat brain synaptosomes has established that (±)-threo-4-Fluoromethylphenidate is a potent and selective catecholamine reuptake inhibitor. nih.govresearchgate.net Pharmacological evaluations have demonstrated that its biological activity primarily resides in the (±)-threo-diastereomer, which shows significantly higher potency for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the (±)-erythro-diastereomer. researchgate.netnih.gov The potency of (±)-threo-4F-MPH at DAT and NET is approximately two to three times greater than that of methylphenidate, while both substances have weak effects on the serotonin (B10506) transporter (SERT). researchgate.net

Future research must move beyond these initial binding and uptake inhibition assays to more advanced preclinical models to fully elucidate the compound's neurobiological impact. Techniques such as in vivo microdialysis in conscious, freely moving rodents could provide real-time measurement of extracellular dopamine and norepinephrine levels in key brain regions following 4F-MPH administration. This would offer a more dynamic understanding of its neurochemical effects in a living system.

Furthermore, electrophysiological studies, including in vivo recordings from dopamine neurons in the ventral tegmental area, are necessary to understand how 4F-MPH alters neuronal firing patterns and burst activity. Such studies would clarify the downstream effects of potent transporter blockade on neural circuit function. Advanced behavioral pharmacology assays are also a critical next step. acnp.org While locomotor activity studies can provide a baseline measure of stimulant effects, more complex behavioral paradigms are needed to probe the effects of 4F-MPH on cognitive functions such as attention, executive function, and motivation, which are domains modulated by catecholamine signaling. researchgate.net

Comprehensive Preclinical Pharmacokinetic and Pharmacodynamic Modeling for 4-Fluoromethylphenidate

Currently, there is a lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) models for this compound. nih.govsemanticscholar.org Future research should focus on establishing these models through systematic preclinical studies. Pharmacokinetic studies in animal models are required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of 4F-MPH. Understanding its metabolic fate is particularly important, including identifying the enzymes responsible for its biotransformation, analogous to how methylphenidate is metabolized by carboxylesterase CES1A1 into ritalinic acid. sci-hub.se

Population PK/PD modeling, which has been successfully applied to various formulations of methylphenidate, serves as a valuable framework for future 4F-MPH research. nih.govresearchgate.netnih.gov Such models integrate PK data with PD measures (e.g., transporter occupancy, neurochemical changes, or behavioral endpoints) to describe the relationship between drug concentration and its effect over time. researchgate.net

A key goal of this modeling will be to predict human pharmacokinetics from preclinical data. nih.govresearchgate.netpatsnap.comnih.govsemanticscholar.org By using techniques like allometric scaling and physiologically based pharmacokinetic (PBPK) modeling, researchers can extrapolate data from multiple animal species to estimate human PK parameters. researchgate.netpatsnap.com This is essential for understanding how the compound might behave in humans without conducting clinical trials. These models can simulate different dosing scenarios and predict the time course of effects, providing a crucial translational bridge from preclinical research to potential clinical implications. nih.gov

Development and Standardization of Reference Materials for this compound Research

The accuracy and reproducibility of research into this compound are contingent upon the availability of high-purity, well-characterized reference materials. riccachemical.comresearchgate.net Currently, the lack of certified reference materials (CRMs) for all stereoisomers of 4F-MPH, particularly the (±)-erythro-diastereomer, presents a significant challenge for analytical and forensic laboratories. tus.ie

The development and standardization of CRMs are, therefore, a critical future direction. CRMs are materials or substances with one or more property values that are sufficiently homogeneous, stable, and well-established to be used for calibrating instruments, validating analytical methods, and ensuring quality control. researchgate.netiaea.orgalfa-chemistry.com The production of CRMs must adhere to stringent international standards, such as those outlined by the International Organization for Standardization (ISO), including ISO 17034. riccachemical.com

Establishing these standards for 4F-MPH and its isomers would ensure the traceability and accuracy of measurements across different laboratories worldwide. riccachemical.com This would allow for reliable quantification in research samples and provide forensic toxicologists with the necessary tools for accurate identification in casework. The availability of these materials is a foundational requirement for robust scientific investigation and regulatory compliance. riccachemical.com

Exploration of Novel Analogues based on this compound Structural Insights

The discovery that substituting a fluorine atom at the para-position of the methylphenidate phenyl ring increases potency provides a strong rationale for the exploration of novel analogues. nih.gov Structure-activity relationship (SAR) studies of methylphenidate have shown that para-substituted compounds with electron-withdrawing substituents (e.g., fluorine, chlorine, bromine) tend to have increased binding potency at monoamine transporters. wikipedia.org This suggests that further exploration of halogenated derivatives could yield compounds with even greater potency or altered selectivity.

Future synthetic chemistry efforts could focus on several areas. One avenue is the synthesis and evaluation of other para-substituted analogues, such as those with bromo or methoxy groups, to further probe the electronic and steric requirements for optimal transporter interaction. researchgate.netnih.gov Another direction involves modifications to other parts of the 4F-MPH scaffold. For instance, altering the methyl ester to other esters, as seen in the conversion of methylphenidate to ethylphenidate, could modify the pharmacokinetic profile.

Furthermore, novel synthetic strategies are enabling modifications to the piperidine (B6355638) ring itself, a part of the molecule that has been less explored. acs.orgnih.gov These new methods allow for the creation of a library of derivatives with functional groups added to the piperidine moiety, which could lead to compounds with unique pharmacological properties. nih.gov The goal of this continued exploration is to develop a deeper understanding of the SAR for this class of compounds, potentially leading to the discovery of novel chemical probes with high potency and selectivity for studying the function of dopamine and norepinephrine transporters. researchgate.net

Interactive Data Table: In Vitro Potency of 4F-MPH Diastereomers and Methylphenidate at Monoamine Transporters

This table summarizes the half maximal inhibitory concentration (IC50) values, indicating the potency of each compound at inhibiting uptake at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain synaptosomes. Lower IC50 values indicate higher potency.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (±)-threo-4F-MPH | 61 | 31 | 8,805 |

| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |

| 4F-MPH Mixture | 66 | 45 | >10,000 |

| Methylphenidate (MPH) | 131 | 83 | >10,000 |

Data sourced from McLaughlin et al. (2017) nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting and quantifying 4F-MPH in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for detecting 4F-MPH. Calibration curves using deuterated internal standards (e.g., methylphenidate-d₉) improve quantification accuracy. Spectroscopic techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) are critical for structural confirmation .

Q. How does the fluorine substitution at the para-position of the phenyl ring influence 4F-MPH's physicochemical properties compared to methylphenidate?

- Methodological Answer : Fluorination increases lipophilicity (logP ~0.3 vs. methylphenidate’s logP ~1.1), altering bioavailability and blood-brain barrier penetration. Computational modeling (e.g., density functional theory) predicts enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation at the fluorinated site. Experimental validation via hepatic microsome assays is recommended .

Q. What legal considerations are critical when conducting research on 4F-MPH?

- Methodological Answer : 4F-MPH is classified as a controlled substance in jurisdictions like China (Schedule II stimulant) and the EU. Researchers must obtain DEA/FDA licenses (U.S.) or equivalent approvals. Compliance with the Controlled Substances Act and adherence to institutional review board (IRB) protocols for handling psychoactive compounds are mandatory .

Advanced Research Questions

Q. How can researchers differentiate (±)-threo- and (±)-erythro-diastereomers of 4F-MPH, and what pharmacological implications arise from these configurations?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA column) resolves diastereomers. X-ray crystallography confirms absolute configuration. In vitro transporter assays reveal (±)-threo-4F-MPH exhibits 3.5-fold higher potency at dopamine transporters (DAT IC₅₀ = 12 nM) vs. (±)-erythro (DAT IC₅₀ = 42 nM). Behavioral assays in rodent models show threo-diastereomers induce prolonged locomotor stimulation .

Q. What experimental strategies optimize structure-activity relationship (SAR) studies for 4F-MPH analogs targeting selective norepinephrine transporter (NET) inhibition?

- Methodological Answer : Systematic substitution at the piperidine ring (e.g., 3-methyl or 4-fluoro derivatives) combined with molecular docking (using DAT/NET crystal structures) predicts selectivity. In vitro synaptosomal uptake assays (³H-norepinephrine vs. ³H-dopamine) validate NET selectivity. Comparative pharmacokinetic profiling in zebrafish models assesses blood-brain barrier permeability .

Q. How do metabolic pathways of 4F-MPH differ from methylphenidate, and what are the implications for toxicology studies?

- Methodological Answer : Phase I metabolism involves esterase-mediated hydrolysis to ritalinic acid derivatives, with para-fluorination reducing CYP2D6-mediated oxidation. High-resolution mass spectrometry (HRMS) identifies unique metabolites like 4-fluororitalinic acid. ToxScreen® immunoassays show cross-reactivity with methylphenidate, requiring confirmatory LC-MS/MS for forensic differentiation .

Q. What in vitro models best replicate 4F-MPH's effects on neuronal circuits implicated in reward and addiction?

- Methodological Answer : Optogenetically engineered dopaminergic neurons (e.g., SN4741 cells) coupled with microelectrode array (MEA) recordings quantify real-time firing rate changes. Calcium imaging in ventral tegmental area (VTA) slices measures dose-dependent neuronal activation. Co-culture systems with glutamatergic neurons model synaptic plasticity alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。